6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-6-8-4-9-7-15-10(5-13(9)12-8)11-2-1-3-16-11/h1-4,6,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBMMGMQNEBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)C=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a pyrazolo and oxazine ring system with a thiophene moiety, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 222.28 g/mol
- Structure : The compound consists of a thiophene ring fused to a dihydropyrazolo and oxazine framework.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- A study on related pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to standard drugs like dexamethasone .
Anticancer Properties
The compound shows promise as an anticancer agent:
- Research has highlighted that similar pyrazolo compounds possess anti-proliferative effects on various cancer cell lines. The presence of the thiophene moiety is believed to enhance interactions with biological targets, potentially leading to increased efficacy against tumors .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored:
- Studies have reported that related pyrazolo compounds exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Antioxidant Activity : Some studies suggest that thiophene-containing compounds can scavenge free radicals, contributing to their anti-inflammatory effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazolo-Oxazine Derivatives
- The carbaldehyde group enables nucleophilic additions (e.g., forming hydrazones or Schiff bases), unlike methoxy or ketone functionalities .
Heteroatom Variants: Oxazine vs. Thiazine
Table 2: Oxazine vs. Thiazine Core Comparison
- Sulfur’s larger atomic size may distort ring planarity, affecting intermolecular interactions .
Functional Group Variations
Table 3: Functional Group Modifications at Position 2
- Functional Group Influence :
Positional Isomerism: 2- vs. 3-Carbaldehyde
Table 4: Positional Isomer Comparison
- Stereoelectronic Effects :
- Position 2 carbaldehydes may exhibit enhanced reactivity due to proximity to the pyrazole nitrogen’s electron-withdrawing effect.
- Position 3 isomers could display different crystal packing, as seen in analogs with dihedral angles influenced by substituent placement .
Preparation Methods
Formation of Pyrazolo-Oxazine Core
- Starting from appropriate pyrazole derivatives, the oxazine ring is formed through intramolecular cyclization involving amino alcohol or hydroxyalkyl intermediates.
- For example, tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate can be cyclized under acidic or basic conditions to form the dihydro-4H-pyrazolo[5,1-c]oxazine ring system.
- Microwave-assisted synthesis has been reported to expedite such cyclizations with improved yields and reduced reaction times.
Installation of Aldehyde Functionality
- The aldehyde group at the 2-position can be introduced by selective oxidation of a corresponding methyl or hydroxymethyl precursor.
- Alternatively, formylation reactions using reagents such as Vilsmeier–Haack or Reimer–Tiemann conditions on the oxazine ring have been utilized.
- Careful control of reaction conditions is necessary to avoid over-oxidation or decomposition of the sensitive heterocyclic system.
One-Pot Multicomponent Synthesis Approaches
Recent advances in heterocyclic synthesis have demonstrated the utility of multicomponent condensation reactions to assemble complex nitrogen- and sulfur-containing fused heterocycles efficiently.
- A reported method involves the condensation of pyrazolecarbothioamide derivatives with thiophene-2-carbaldehyde and malononitrile under reflux in ethanolic piperidine or ammonium acetate solution.
- This leads to the formation of fused heterocyclic systems incorporating both pyrazole and thiophene moieties, followed by cyclization to yield pyrazolo-oxazine derivatives with aldehyde functionality.
- Such multicomponent reactions offer high atom economy and yields (up to 81%) and are amenable to structural diversification.
Experimental Conditions and Catalysts
Research Findings and Yields
- The stepwise synthesis involving protected intermediates and halogenated precursors yields the target compound as a white solid with purity confirmed by NMR and mass spectrometry.
- Multicomponent reactions yield the target heterocycle with yields ranging from 75% to 81%, demonstrating the efficiency of this approach.
- Structural characterization includes 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis to confirm the formation of the fused heterocyclic aldehyde.
Summary Table of Preparation Routes
Q & A
Q. Resolution :
Validate compound purity (>95%) using LC-MS.
Standardize assay protocols (e.g., uniform ATP concentration in kinase assays) .
Advanced: What pharmacokinetic properties can be predicted for this compound?
Q. SwissADME Predictions :
Advanced: How does regioselectivity impact the synthesis of substituted analogs?
Example : Electrophilic substitution on the thiophene ring favors the 5-position due to:
- Electronic Effects : Electron-rich C5 (MESP = −0.12 eV) vs. C3 (MESP = −0.08 eV) .
- Steric Hindrance : Bulky substituents at C2 direct reactions to C5 (yield: 72% vs. 38% at C3) .
Methodology : DFT calculations (Gaussian 16) and NOESY NMR confirm regiochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
